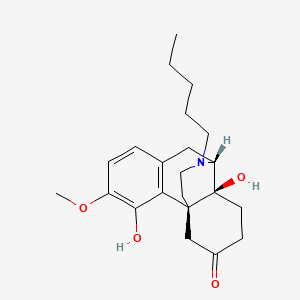![molecular formula C17H26N2O3 B14323034 6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol is a complex organic compound characterized by the presence of hydroxyimino groups and a nonyl chain attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol typically involves the reaction of appropriate aldehydes or ketones with hydroxylamine. The reaction conditions often include acidic or basic catalysts to facilitate the formation of oximes. For instance, the reaction of nonylphenol with hydroxylamine hydrochloride in the presence of sodium acetate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol involves its interaction with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nonyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(hydroxyiminomethyl)-2-iodo-6-methoxyphenol
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol |
InChI |
InChI=1S/C17H26N2O3/c1-2-3-4-5-6-7-8-9-14-10-15(12-18-21)17(20)16(11-14)13-19-22/h10-13,20-22H,2-9H2,1H3/b18-12+,19-13? |
Clave InChI |
LCNHTOGJCSQQGP-MJJWLAMASA-N |
SMILES isomérico |
CCCCCCCCCC1=CC(=C(C(=C1)/C=N/O)O)C=NO |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C(=C1)C=NO)O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



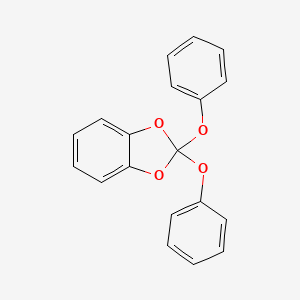
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
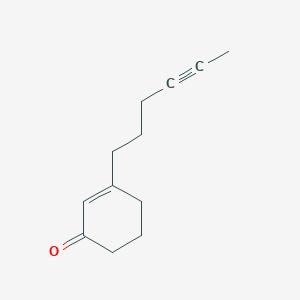
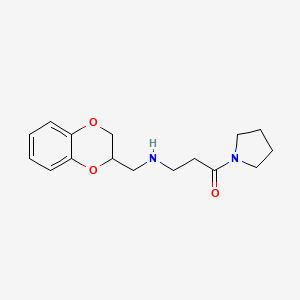
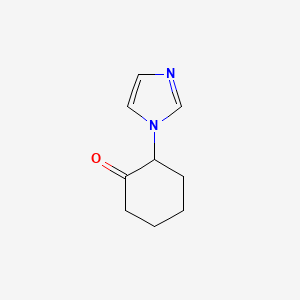

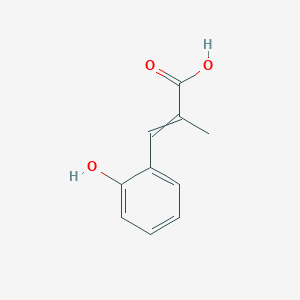
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

